molecular formula C3H6Cl2O B8674427 Dichloropropanol CAS No. 63151-11-1

Dichloropropanol

Cat. No. B8674427
CAS RN: 63151-11-1
M. Wt: 128.98 g/mol
InChI Key: XEPXTKKIWBPAEG-UHFFFAOYSA-N
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Patent
US05356442

Procedure details

A sulfonation flask is charged with 87.5 pans of hydrolysed polymaleic anhydride (0.5 COOH equivalents, molecular weight 500-2,000, e.g. Belclene® 200), 80 parts of water and 3 parts of NaCl. After 31 parts of epichlorohydrin have been added, the reaction mixture is heated to 80°-85° C. for about 1 hour, cooled down to room temperature and neutralised with sodium hydroxide solution (pH about 6.8). Excess epichlorohydrin and dichloropropanol formed in the course of the reaction are then distilled off azeotropically. After adjustment to a solids concentration of 50%, the product is a mixture of 35% of polymer, 15% of 3-chloro-1,2-propanediol and 50% of water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C(=O)OC(=O)C=1.[Na+].[Cl-:9].[CH2:10]([CH:12]1[O:14][CH2:13]1)[Cl:11].[OH-:15].[Na+]>O>[CH2:10]([CH:12]1[O:14][CH2:13]1)[Cl:11].[Cl:9][C:10]([Cl:11])([OH:15])[CH2:12][CH3:13] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=O)OC1=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated to 80°-85° C. for about 1 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C(Cl)C1CO1
Name
Type
product
Smiles
ClC(CC)(O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.